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Introduction
The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical enzyme involved in

the regulation of gene transcription through its histone acetyltransferase (HAT) activity.[1] The

bromodomain of PCAF recognizes acetylated lysine residues on histones and other proteins,

playing a key role in chromatin remodeling and the recruitment of transcriptional machinery.

Misregulation of PCAF has been implicated in various diseases, including cancer and HIV

infection, making its bromodomain an attractive therapeutic target.[1] This technical guide

provides an in-depth overview of the discovery of L-Moses (also referred to as L-45), a potent,

selective, and cell-active chemical probe for the PCAF bromodomain.[1][2]

L-Moses: Quantitative Data Summary
L-Moses was identified through iterative cycles of rational inhibitor design and biophysical

characterization.[1][2] Its potency, selectivity, and cellular activity have been extensively

evaluated using various biochemical and cellular assays. The following tables summarize the

key quantitative data for L-Moses and its inactive enantiomer, D-Moses.
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Binding Affinity and Potency

Parameter Value

PCAF Ki (HTRF) 47 nM[3]

PCAF KD (BROMOscan) 48 nM[3]

PCAF KD (ITC) 126 nM[3]

GCN5 KD (BROMOscan) 220 nM[3]

GCN5 KD (ITC) 600 nM[3]

D-45 (inactive enantiomer) No observable binding[1]

Cellular Activity

Assay IC50

PCAF NanoBRET (truncated) 220 nM[3]

PCAF NanoBRET (full-length) 1.2 µM[3]

Competing pull-down (full-length PCAF) 660 nM[3]

Competing pull-down (full-length GCN5) 220 nM[3]

Selectivity Profile

Target Selectivity vs. PCAF

BRD4 >4500-fold[3]

Other bromodomains (panel of 48)
High selectivity, with GCN5 being the only other

significant hit.[1]
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Pharmacokinetic and Safety Profile

Parameter Result

Cytotoxicity in PBMCs
No observable cytotoxicity at 0.1, 1, and 10 µM.

[3]

Cell Permeability (MDCK-MDR1 assay) Good[1]

Metabolic Stability (human and mouse liver

microsomes)
Good[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of L-Moses are provided

below.

Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) and thermodynamic parameters of L-Moses
binding to the PCAF bromodomain.

Methodology:

Protein Preparation: Recombinant human PCAF bromodomain (residues 717-833) is

expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g.,

50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

Ligand Preparation: L-Moses is dissolved in the same ITC buffer to a final concentration of

approximately 1 mM.

ITC Experiment:

The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the PCAF

bromodomain solution at a concentration of approximately 50 µM.

The injection syringe is filled with the L-Moses solution.
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The experiment is performed at 25°C with a series of injections (e.g., 19 injections of 2 µL

each) of the L-Moses solution into the sample cell.

The heat change associated with each injection is measured.

Data Analysis: The resulting data are fitted to a single-site binding model to determine the

dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

NanoBRET Target Engagement Assay
Objective: To measure the ability of L-Moses to displace the PCAF bromodomain from its

natural binding partner, histone H3.3, in living cells.

Methodology:

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are

then co-transfected with two plasmids: one encoding the PCAF bromodomain fused to

NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.

Assay Setup:

Transfected cells are seeded into 96-well plates.

The cells are then treated with the HaloTag NanoBRET 618 Ligand, which serves as the

energy acceptor.

Serial dilutions of L-Moses are added to the wells.

BRET Measurement:

The NanoBRET Nano-Glo Substrate is added to the wells to initiate the luminescence

reaction.

The plate is read on a luminometer capable of measuring both the donor (NanoLuc) and

acceptor (NanoBRET 618) emission wavelengths (e.g., 450 nm and 610 nm).

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each

well. The data are then plotted as a function of L-Moses concentration, and the IC50 value is
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determined by fitting the data to a dose-response curve.

Cytotoxicity Assay in Peripheral Blood Mononuclear
Cells (PBMCs)
Objective: To assess the toxicity of L-Moses in primary human immune cells.

Methodology:

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using standard

density gradient centrifugation (e.g., with Ficoll-Paque).

Cell Culture and Treatment:

The isolated PBMCs are cultured in a suitable medium.

The cells are then treated with various concentrations of L-Moses (e.g., 0.1, 1, and 10

µM) or a vehicle control (DMSO) for 24 hours.

Viability Assessment:

After the incubation period, cell viability is assessed using a LIVE/DEAD Fixable Aqua

Dead Cell Stain Kit (or a similar viability dye) according to the manufacturer's instructions.

The stained cells are analyzed by flow cytometry.

Data Analysis: The percentage of viable cells is determined for each treatment condition.

Visualizations
PCAF Bromodomain Signaling Pathway
The PCAF bromodomain plays a crucial role in transcriptional activation. It recognizes

acetylated lysine residues on histone tails, which leads to the recruitment of other

transcriptional co-activators and the initiation of gene expression. PCAF itself can acetylate

various histone residues, creating a positive feedback loop for gene activation. It also

acetylates non-histone proteins, including the tumor suppressor p53, thereby modulating their

activity.
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Caption: PCAF signaling pathway and the inhibitory action of L-Moses.

L-Moses Discovery Workflow
The discovery of L-Moses involved a multi-step process, starting from a less selective inhibitor

and progressing through rational design and rigorous testing to identify a potent and selective

chemical probe.
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Caption: Workflow for the discovery of the L-Moses chemical probe.

Logical Relationship of L-Moses' Selectivity
L-Moses exhibits high selectivity for the PCAF and closely related GCN5 bromodomains over

other bromodomain families, particularly the BET family (e.g., BRD4).
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Caption: Selectivity profile of L-Moses for PCAF/GCN5 over other bromodomains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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